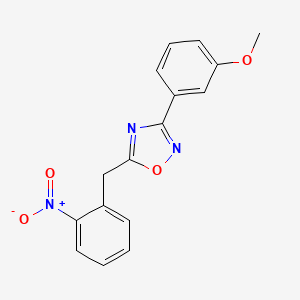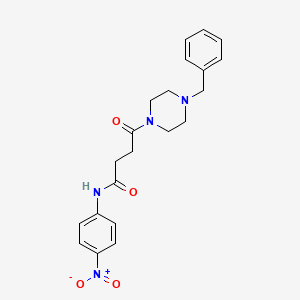![molecular formula C16H14BrNO3 B4238248 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Descripción general
Descripción
2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as BDBO, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone inhibits the growth of tumors in mice and increases the survival rate of mice with cancer. 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have anticancer activity and can be used as a fluorescent probe for the detection of metal ions. However, one limitation is that the mechanism of action of 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the use of 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in scientific research. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in clinical settings, such as cancer therapy and diagnostic imaging. Additionally, 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be further modified to improve its properties, such as solubility and bioavailability, for use in various applications.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, due to its ability to form stable complexes with these ions.
Propiedades
IUPAC Name |
2-(4-bromoanilino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-12-2-4-13(5-3-12)18-10-14(19)11-1-6-15-16(9-11)21-8-7-20-15/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLGQPPPFWCZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CNC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)

![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)
![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)
![N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4238262.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B4238270.png)